molecular formula C32H29F3N6O6 B1683971 BGT226 CAS No. 915020-55-2

BGT226

Número de catálogo: B1683971
Número CAS: 915020-55-2
Peso molecular: 534.5 g/mol
Clave InChI: BMMXYEBLEBULND-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BGT226 is an orally available, small molecule that acts as a dual inhibitor of mammalian target of rapamycin (mTOR) and phosphatidylinositol 3-kinase (PI3K). Developed by Novartis, this compound is primarily used for the treatment of solid tumors, including advanced breast cancer . The compound targets multiple isoforms of PI3K, making it a pan-PI3K inhibitor .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of BGT226 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO), resulting in a mother liquor concentration of 40 mg/mL .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the compound is available for research purposes in various quantities, indicating that scalable production methods are in place .

Análisis De Reacciones Químicas

Types of Reactions

BGT226 undergoes various chemical reactions, including:

    Reduction: Reduction reactions may be employed to modify specific functional groups within the molecule.

    Substitution: Substitution reactions can occur, particularly involving the aromatic rings and heterocyclic components of the molecule.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Aplicaciones Científicas De Investigación

BGT226 has a wide range of scientific research applications, including:

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

This compound is unique due to its dual inhibition of both PI3K and mTOR, providing a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway . This dual inhibition results in more effective suppression of tumor growth and survival compared to compounds that target only one component of the pathway.

Actividad Biológica

BGT226, also known as NVP-BGT226, is a novel dual inhibitor targeting the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly those characterized by dysregulation of the PI3K/AKT/mTOR signaling pathway. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and findings from clinical studies.

This compound functions primarily by inhibiting the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival. Dysregulation of this pathway is commonly associated with cancer progression. This compound has been shown to induce autophagy and apoptosis in cancer cells through several mechanisms:

  • Inhibition of Cell Cycle Progression : this compound causes cell cycle arrest in the G0-G1 phase, leading to reduced cellular proliferation .
  • Induction of Autophagy : The compound promotes autophagy via upregulation of microtubule-associated protein light chain 3B-II (LC3B-II) and degradation of p62, indicating enhanced autophagic flux .
  • Caspase-Independent Cell Death : Research indicates that this compound can induce cell death through mechanisms that do not solely rely on apoptosis, suggesting alternative pathways for therapeutic efficacy .

Efficacy in Preclinical Models

This compound has demonstrated potent antitumor activity across various cancer types in vitro and in vivo:

  • Head and Neck Cancer : In studies involving head and neck cancer cell lines, this compound exhibited significant growth inhibition and was effective against cisplatin-resistant cells. In xenograft models, it delayed tumor growth in a dose-dependent manner .
  • Hepatocellular Carcinoma (HCC) : this compound was found to be cytotoxic to HCC cell lines under both normoxic and hypoxic conditions. It inhibited angiogenesis by reducing levels of hypoxia-inducible factor 1-alpha (HIF-1α) and vascular endothelial growth factor (VEGF), crucial factors for tumor angiogenesis .
  • Lymphomas : Studies have indicated that this compound can effectively inhibit cell proliferation across various lymphoma types, showcasing its broad applicability as an anti-cancer agent .

Clinical Studies

The safety and pharmacokinetics of this compound have been evaluated in several clinical trials:

  • Phase I Trials : A Phase I study assessed the tolerability and pharmacodynamics of this compound in Japanese patients with advanced solid tumors. The drug was administered orally with dose escalation from 10 mg to 100 mg. Common side effects included diarrhea and nausea, but no dose-limiting toxicities were reported .
  • Pharmacokinetics : The drug demonstrated rapid absorption with systemic exposure increasing in a dose-dependent manner. However, treatment did not significantly alter biomarker levels in normal skin or tumor tissues .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against different cancer types based on preclinical findings:

Cancer TypeMechanism of ActionEfficacy Observed
Head and Neck CancerInhibition of PI3K/AKT/mTOR; Induction of autophagySignificant growth inhibition; Effective against resistant cells
Hepatocellular CarcinomaInhibition of HIF-1α and VEGF; Induction of apoptosisCytotoxic under normoxic/hypoxic conditions
LymphomasBroad PI3K pathway inhibitionEffective across various lymphoma subtypes

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of BGT226, and how does it differ from other PI3K/mTOR inhibitors?

this compound acts as a dual inhibitor of PI3K and mTOR, targeting key nodes in the PI3K/Akt/mTOR signaling pathway. Its efficacy is demonstrated through inhibition of downstream targets like p70S6K and Akt phosphorylation, as shown in SU-DHL-1 and Mahlavu cell lines . Unlike selective inhibitors, this compound’s dual targeting may reduce compensatory pathway activation, but this requires validation using phospho-specific flow cytometry or Western blotting to compare signaling rebound across inhibitors.

Q. Which experimental models are most suitable for studying this compound’s antitumor effects in vitro?

Sensitive cell lines (e.g., SU-DHL-1 lymphoma cells) with IC50 values <10 nM are ideal for assessing apoptosis and cell cycle arrest, while resistant lines (e.g., Karpas299) help identify mechanisms of resistance . Researchers should validate model relevance by profiling baseline PI3K/Akt/mTOR pathway activity via phospho-proteomic assays.

Q. What key biomarkers should be monitored to evaluate this compound’s target engagement and efficacy?

Essential biomarkers include:

  • Phosphorylation status of Akt (Ser473) and p70S6K (Thr389) to confirm pathway inhibition .
  • Apoptosis markers (e.g., cleaved Caspase-3, Annexin V/PI staining) .
  • Autophagy markers (LC3-I/II ratio, p62 degradation) . Standardize assays across replicates to account for cell line variability.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data between in vitro and in vivo models?

Discrepancies may arise due to tumor microenvironment factors or pharmacokinetic limitations. To address this:

  • Use PET imaging (e.g., FDG-PET or FLT-PET) in xenograft models to non-invasively monitor metabolic and proliferative responses .
  • Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to correlate drug exposure with target modulation .
  • Compare apoptosis and autophagy induction in 3D spheroid vs. monolayer cultures to better mimic in vivo conditions .

Q. What experimental design considerations are critical when analyzing this compound’s dose-dependent variability in IC50 values?

  • Time-course experiments : Assess IC50 at multiple time points (e.g., 24h vs. 72h) to account for delayed effects .
  • Combination treatments : Test this compound with agents targeting resistance mechanisms (e.g., CDK inhibitors for p27kip1-deficient cells) .
  • Statistical rigor : Use nonlinear regression models (e.g., four-parameter logistic curves) for IC50 calculation and report confidence intervals .

Q. How should researchers address conflicting reports on FDG-PET’s utility in monitoring this compound response?

While FDG-PET effectively tracks glucose metabolism disruption in PI3K/mTOR-dependent tumors, it may fail in inflammation-prone models. Mitigate this by:

  • Validating FDG-PET findings with FLT-PET (proliferation-specific) and histopathological analysis .
  • Correlating metabolic changes with ex vivo assays (e.g., GLUT1 membrane localization) .
  • Using longitudinal imaging to distinguish transient metabolic suppression from sustained antitumor effects.

Q. What methodologies can elucidate this compound’s cell-type-specific effects on apoptosis versus autophagy?

  • Flow cytometry : Quantify Annexin V/PI staining (apoptosis) alongside LC3-GFP transfection (autophagy) in the same experiment .
  • Pharmacologic inhibition : Use autophagy inhibitors (e.g., chloroquine) to dissect the contribution of autophagy to cell death .
  • Transcriptomic profiling : Compare RNA-seq data from sensitive vs. resistant cells to identify regulators of apoptotic/autophagic balance.

Q. Methodological Guidelines

  • Data Analysis : Employ tools like GraphPad Prism for dose-response curves and ANOVA for multi-group comparisons. Include raw data in appendices to enable reproducibility .
  • Experimental Reproducibility : Use ≥3 biological replicates and pre-register protocols (e.g., on OSF) to minimize bias .
  • Literature Integration : Systematically review ClinicalTrials.gov for this compound trial data and cross-reference with preclinical findings to identify translational gaps .

Propiedades

IUPAC Name

8-(6-methoxypyridin-3-yl)-3-methyl-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]imidazo[4,5-c]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F3N6O2/c1-35-24-16-33-22-6-3-17(18-4-8-25(39-2)34-15-18)13-20(22)26(24)37(27(35)38)19-5-7-23(21(14-19)28(29,30)31)36-11-9-32-10-12-36/h3-8,13-16,32H,9-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMXYEBLEBULND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)C4=CC(=C(C=C4)N5CCNCC5)C(F)(F)F)C6=CN=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238600
Record name BGT-226 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

534.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915020-55-2
Record name BGT-226 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915020552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BGT-226 free base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BGT-226 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXE7F2GMJJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.